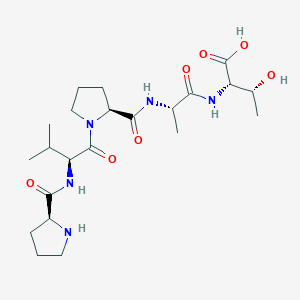![molecular formula C12H17NO2 B14185770 N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide CAS No. 921607-19-4](/img/structure/B14185770.png)
N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide is an organic compound with a molecular formula of C11H15NO2 This compound is characterized by the presence of a hydroxyphenyl group attached to an ethyl chain, which is further connected to a methylpropanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide typically involves the reaction of 4-hydroxyphenethylamine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control of reaction parameters and reducing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetaldehyde or 4-hydroxyphenylacetic acid.
Reduction: Formation of N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamine.
Substitution: Formation of halogenated derivatives such as 4-chlorophenylethyl-2-methylpropanamide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to downstream effects. The amide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparación Con Compuestos Similares
N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide can be compared with similar compounds such as:
4-Hydroxyphenethylamine: Shares the hydroxyphenyl and ethylamine structure but lacks the amide group.
N-[2-(4-Hydroxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a methylpropanamide group.
4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but with an acetic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
921607-19-4 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-[2-(4-hydroxyphenyl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO2/c1-9(2)12(15)13-8-7-10-3-5-11(14)6-4-10/h3-6,9,14H,7-8H2,1-2H3,(H,13,15) |
Clave InChI |
QJCDVCUDEJYIRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NCCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(12-Bromododecyl)oxy]methyl}furan](/img/structure/B14185689.png)


![1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene](/img/structure/B14185701.png)

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)



![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)

